molecular formula C8H10BFO3S B11886275 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid CAS No. 958454-07-4

5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid

Cat. No.: B11886275
CAS No.: 958454-07-4
M. Wt: 216.04 g/mol
InChI Key: AMTQOWVPOILCTO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid is an organoboron compound with the molecular formula C9H12BFO3S. It is a derivative of benzeneboronic acid, where the benzene ring is substituted with a fluoro group, a methylsulfanylmethoxy group, and a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a probe in biological systems due to its boronic acid group, which can interact with diols in biomolecules.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzeneboronic acid
  • 2-Methylsulfanylmethoxybenzeneboronic acid
  • 5-Fluoro-2-methylbenzeneboronic acid

Uniqueness

5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid is unique due to the presence of both a fluoro group and a methylsulfanylmethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules .

Properties

CAS No.

958454-07-4

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

[5-fluoro-2-(methylsulfanylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-14-5-13-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3

InChI Key

AMTQOWVPOILCTO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCSC)(O)O

Origin of Product

United States

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